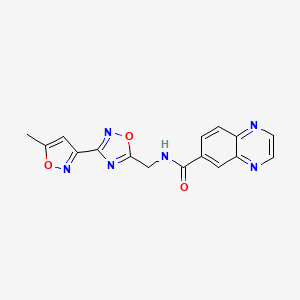
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C16H12N6O3 and its molecular weight is 336.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Structural Characteristics
The compound features several notable structural elements:
- Isoxazole Ring : Known for diverse biological activities, particularly in anti-inflammatory and anticancer contexts.
- Oxadiazole Ring : Often associated with antimicrobial properties.
- Quinoxaline Backbone : Imparts additional pharmacological relevance.
The molecular formula is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. A study highlighted that quinoxaline-based derivatives showed promising antibacterial and antifungal activities. Specifically, derivatives like N-(substituted phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated effectiveness against various microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives have exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting their potential as effective anticancer agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Research indicates that derivatives of similar structures can inhibit key inflammatory pathways. Compounds designed to target nuclear factor kappa B (NF-kB) have demonstrated significant anti-inflammatory effects in various models .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : Binding to specific receptors could modulate cellular signaling related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds with similar structures:
- Antimicrobial Studies : A series of quinoxaline-based oxadiazoles were synthesized and tested for antimicrobial activity against Trypanosoma cruzi, showing promising results compared to reference drugs .
- Cytotoxic Studies : Research on oxadiazole derivatives indicated their ability to inhibit thymidylate synthase (TS), an important enzyme for DNA synthesis, which correlates with their anticancer activity .
属性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c1-9-6-13(21-24-9)15-20-14(25-22-15)8-19-16(23)10-2-3-11-12(7-10)18-5-4-17-11/h2-7H,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKDIWITDPJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














